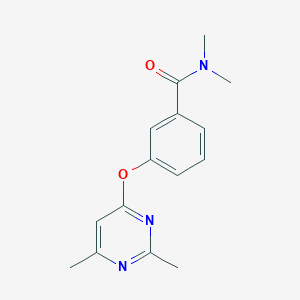![molecular formula C18H18N4O B7558705 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine, also known as JNJ-42756493, is a small molecule inhibitor that targets the Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in embryonic development, tissue regeneration, and stem cell differentiation. Dysregulation of this pathway has been implicated in the development of several diseases, including cancer, osteoporosis, and Alzheimer's disease.
作用機序
The Wnt signaling pathway is activated by the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors. This leads to the stabilization and accumulation of β-catenin, which translocates to the nucleus and activates transcription of Wnt target genes. The β-catenin destruction complex, which consists of Axin, APC, GSK3β, and CK1α, regulates the levels of β-catenin by phosphorylating it and targeting it for proteasomal degradation. 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine inhibits the β-catenin destruction complex by binding to Axin and preventing the phosphorylation and degradation of β-catenin.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of several cancer cell lines, including colon, breast, and prostate cancer. In vivo studies have demonstrated that this compound reduces tumor growth and metastasis in mouse models of colon and breast cancer. This compound has also been shown to enhance the differentiation of mesenchymal stem cells into osteoblasts, which suggests a potential therapeutic application for osteoporosis.
実験室実験の利点と制限
One advantage of 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine is its specificity for the Wnt signaling pathway. This allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of this compound is its poor solubility, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine. One direction is to investigate its potential therapeutic applications for other diseases, such as Alzheimer's disease and liver fibrosis, which are also associated with dysregulation of the Wnt signaling pathway. Another direction is to develop more potent and soluble analogs of this compound for improved efficacy and ease of use in experimental settings. Finally, further studies are needed to fully understand the mechanism of action of this compound and its downstream effects on cellular processes.
合成法
The synthesis of 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine has been described in a patent application by Johnson & Johnson. The synthesis involves the reaction of 2,6-dimethylpyrimidin-4-amine with 3-(2-bromoethoxy)aniline to form 2,6-dimethyl-N-(3-((2-bromoethoxy)phenyl))pyrimidin-4-amine. This compound is then reacted with 2-(pyridin-2-ylmethoxy)benzaldehyde to produce the final product, this compound.
科学的研究の応用
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that this compound inhibits the Wnt signaling pathway by targeting the β-catenin destruction complex. This leads to decreased levels of β-catenin and downstream transcriptional targets, which are involved in cell proliferation, survival, and differentiation.
特性
IUPAC Name |
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-10-18(21-14(2)20-13)22-15-7-5-8-17(11-15)23-12-16-6-3-4-9-19-16/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQOAVBHGXZPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC2=CC(=CC=C2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





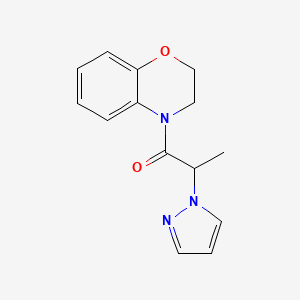
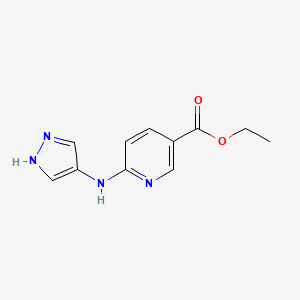
![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)
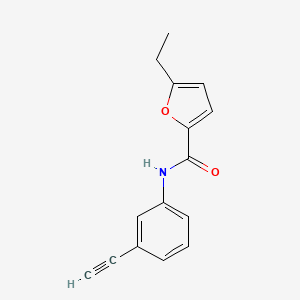
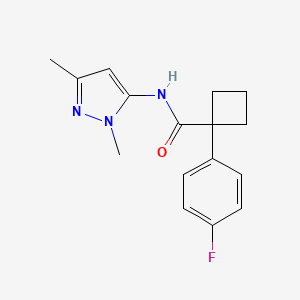
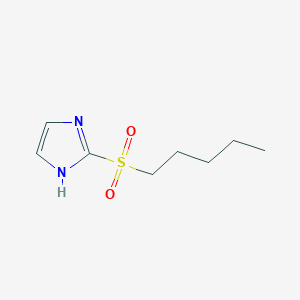
![1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol](/img/structure/B7558698.png)
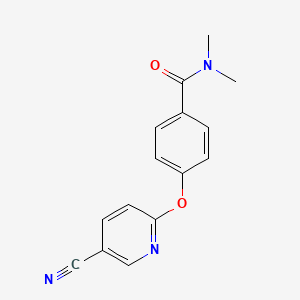
![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)
